4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-9,14,16H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAZPIKUILCYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then functionalized with a benzylsulfonyl group. This step often involves the reaction of piperazine with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from readily available precursors such as 2-chloropyrimidine.
Coupling of Intermediates: The final step involves coupling the benzylsulfonyl-piperazine intermediate with the pyrimidine ring. This is typically achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium cyanide, while electrophilic substitution can involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is an organic molecule with a complex structure that has potential applications in medicinal chemistry. It is a pyrimidine derivative, a class of molecules known for their biological activities and pharmaceutical roles. Scientific literature documents the synthesis of similar compounds, reflecting a growing interest in this class of molecules for drug development.
Molecular Structure and Properties
The molecular formula of this compound is C19H21N5O2S, with a molecular weight of approximately 383.5 g/mol . The compound's structure includes a pyrimidine ring, a piperazine ring with a benzylsulfonyl group, and a pyrrole moiety.
Synthesis
The synthesis of this compound involves a multi-step process that includes forming the piperazine ring and introducing the benzylsulfonyl group and the pyrrole moiety. Reactions are typically monitored using Thin Layer Chromatography (TLC) to ensure completion and purity. By-products may need to be removed through recrystallization or chromatography.
Potential Applications
The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as enzymes or receptors. Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory properties . Compounds bearing the piperidine nucleus are associated with anesthetic activity, treatment of cocaine abuse, and controlling plasma glucose and insulin . Sulfamoyl moieties are also known for their pharmacological and therapeutic potential, including antibacterial action, enzyme inhibition, cancer chemotherapy, and hypoglycemic activity .
Mechanism of Action
The mechanism of action of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Piperazine Modifications
The benzylsulfonyl-piperazine group in the target compound contrasts with substituents in and :
Heteroaromatic Substituents
The 6-position pyrrole in the target compound differs from pyrazole or triazole rings in . Pyrrole’s electron-rich nature may facilitate π-π interactions, whereas pyrazole’s hydrogen-bonding capability (e.g., in compound 2, ) could enhance target affinity .
Physicochemical and Pharmacokinetic Properties
- Target Compound : Moderate solubility due to the sulfonyl group, with higher logP than amine/hydrazine analogs, suggesting better membrane permeability.
- Compounds : Lower logP values indicate enhanced solubility, beneficial for aqueous pharmacokinetics .
- Compounds : High logP from tert-butyl groups may limit solubility but improve blood-brain barrier penetration .
Biological Activity
The compound 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperazine ring and a pyrrole moiety, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H21N5O2S
- Molecular Weight : Approximately 365.44 g/mol
- CAS Number : 1421517-72-7
The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor of certain pathways involved in cell proliferation and survival, potentially exhibiting anticancer properties. The binding affinity to molecular targets can be influenced by the presence of the benzylsulfonyl group, enhancing its reactivity and selectivity.
Biological Activity Studies
Recent studies have investigated the biological activities of similar compounds, providing insights into the potential efficacy of this compound.
Antimicrobial Activity
Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects .
Anticancer Potential
The compound’s structural analogs have been evaluated for anticancer activity. In vitro studies have revealed that certain derivatives can decrease cell viability in cancer cell lines while maintaining lower toxicity towards healthy cells. For example, compounds with similar piperazine structures showed enhanced cytotoxicity against MCF7 breast cancer cells compared to normal MCF10A cells . This suggests that this compound may also possess selective anticancer properties.
Case Studies and Research Findings
Several studies highlight the biological activities associated with compounds structurally related to this compound:
These findings suggest that structural modifications can lead to enhanced biological activities, highlighting the importance of the benzylsulfonyl group in modulating these effects.
Q & A
Basic: What are the key considerations for designing a multi-step synthesis protocol for this compound to ensure high yield and purity?
Methodological Answer:
The synthesis of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine requires optimization of reaction conditions at each step:
- Step 1 (Piperazine Functionalization): Use coupling agents like EDCI/HOBt for sulfonylation of the piperazine ring. Monitor progress via TLC (ethyl acetate/hexane, 1:1).
- Step 2 (Pyrimidine Ring Formation): Employ nucleophilic aromatic substitution with 6-(1H-pyrrol-1-yl)pyrimidine under reflux in anhydrous DMF. Catalytic KI improves regioselectivity.
- Purification: Column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization (ethanol/water) enhances purity (>95% by HPLC).
- Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio of benzylsulfonyl chloride to piperazine) and reaction time (12–16 hours at 80°C).
Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDCI/HOBt, DCM, RT | 78 | 90 |
| 2 | DMF, KI, 100°C | 65 | 88 |
| 3 | Column + Recrystallization | 60 (final) | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
